1-Chloro-5-methanesulfonylpentane
Description
This compound has the molecular formula C₆H₁₁ClO, featuring a chlorine atom at position 1, a methoxy group at position 5, and an alkene moiety at position 2. Its InChI key (SJZGFAXZLBJENP-UHFFFAOYSA-N) and SMILES notation (ClCC=CCCOC) confirm its unsaturated structure, which contributes to reactivity in organic synthesis, such as in cycloadditions or nucleophilic substitutions . Safety precautions are advised due to its chlorine content, which may pose health risks during handling .
Properties
Molecular Formula |
C6H13ClO2S |
|---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
1-chloro-5-methylsulfonylpentane |
InChI |
InChI=1S/C6H13ClO2S/c1-10(8,9)6-4-2-3-5-7/h2-6H2,1H3 |
InChI Key |
VWFNBYDDLWCZCM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally or functionally related chloroalkanes and derivatives are analyzed for comparative insights:
5-Chloro-2-pentanone ethylene ketal (CAS 5978-08-5)
- Formula : C₇H₁₃ClO₂
- Physical Properties : Density (1.09 g/cm³), available in 5g and 25g quantities at JPY 9,100 and JPY 28,700, respectively .
- Key Differences : Unlike 1-Chloro-5-methoxy-2-pentene, this compound is a ketal derivative of a ketone, providing enhanced stability under acidic conditions. The ethylene ketal group reduces reactivity compared to the alkene in 1-Chloro-5-methoxy-2-pentene, making it more suitable for protective-group strategies in synthesis .
5-Chloro-1-pentyne (CAS 14267-92-6)
- Formula : C₅H₇Cl
- Physical Properties : Boiling point (67–69°C at 145 mmHg), density (0.968 g/cm³), sold in 5g units at JPY 6,300 .
- Key Differences: The terminal alkyne group in 5-Chloro-1-pentyne enables unique reactivity (e.g., Sonogashira coupling), contrasting with the alkene in 1-Chloro-5-methoxy-2-pentene. The absence of oxygen functional groups also limits its polarity and solubility compared to the methoxy-containing compound .
1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0)
- Formula : C₆H₁₁ClO
- Key Features : Combines chlorine’s electrophilicity with the alkene’s π-bond reactivity and the methoxy group’s electron-donating effects. This triad enables applications in asymmetric synthesis and polymer chemistry, though its unsaturated structure may require stabilization during storage .
Data Tables
Table 1: Comparative Physical and Commercial Properties
| Compound | Molecular Formula | CAS RN | Boiling Point/°C | Density/(g/cm³) | Price (5g) |
|---|---|---|---|---|---|
| 5-Chloro-2-pentanone ketal | C₇H₁₃ClO₂ | 5978-08-5 | N/A | 1.09 | JPY 9,100 |
| 5-Chloro-1-pentyne | C₅H₇Cl | 14267-92-6 | 67–69 (145 mmHg) | 0.968 | JPY 6,300 |
| 1-Chloro-5-methoxy-2-pentene | C₆H₁₁ClO | 3577-82-0 | N/A | N/A | N/A |
Table 2: Functional Group Reactivity
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| 5-Chloro-2-pentanone ketal | Chloro, ketal | Acid-stable; used in ketone protection |
| 5-Chloro-1-pentyne | Chloro, terminal alkyne | Coupling reactions (e.g., Sonogashira) |
| 1-Chloro-5-methoxy-2-pentene | Chloro, alkene, methoxy | Electrophilic substitution, polymerization, cycloadditions |
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